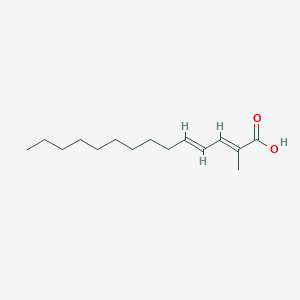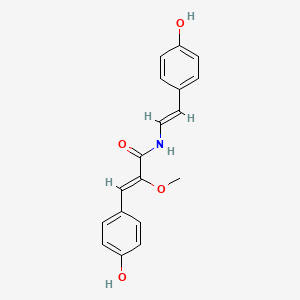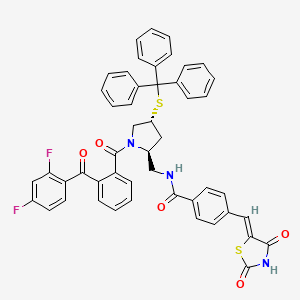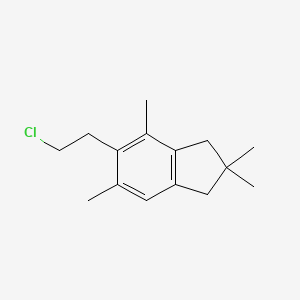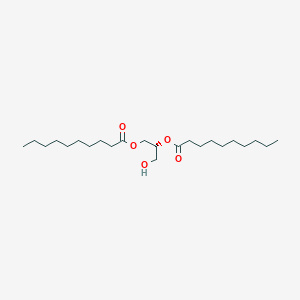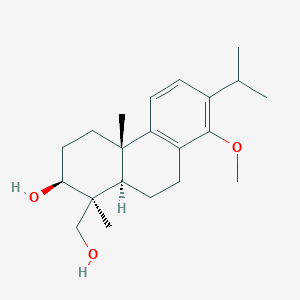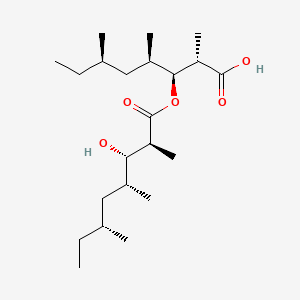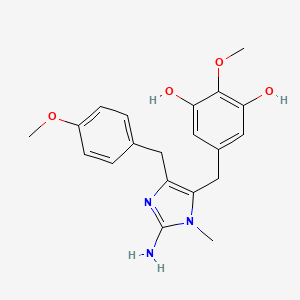
(3S,10S)-panaxydiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,10S)-panaxydiol is a long-chain fatty alcohol. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Enantioselective Total Synthesis
(3S,10S)-Panaxydiol has been synthesized from L-tartaric acid, focusing on the elaboration of a γ-hydroxy amide to the required alkyne and the formation of the diyne unit through a Cadiot–Chodkiewicz coupling (Prasad & Swain, 2011).
Chiral Syntheses
Chiral syntheses of acetylpanaxydol, PQ-3, and panaxydiol, including their optical isomers, have been achieved from L-(+)-diethyl tartrate, confirming the absolute configurations by comparing optical rotations and NMR data (Satoh et al., 2004).
Antitumor Agents Synthesis
The enantioselective total synthesis of antitumor agents (3R,9R,10R)- and (3S,9R,10R)-Panaxytriol, along with both enantiomers of Falcarinol from Panax ginseng, was achieved using enantioconvergent biotransformations, avoiding undesired stereoisomers (Mayer et al., 2002).
Pharmacology and Toxicology of Panax Ginseng
Panax ginseng, which contains (3S,10S)-Panaxydiol, is studied for its beneficial effects in central nervous system, metabolic, infectious, and neoplastic diseases. Its pharmacokinetics involve intestinal biotransformation of ginsenosides into pharmacologically active metabolites (Mancuso & Santangelo, 2017).
ACAT Inhibition
Panaxydiol, isolated from Panax ginseng, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT), displaying notable inhibition in rat liver ACAT assays (Kwon et al., 1997).
Anti-Cancer Properties
Panaxydol, a related compound, has demonstrated anti-proliferative effects against malignant cells, including hepatocellular carcinoma cells, suggesting potential as an anti-cancer agent (Guo et al., 2009).
Ethnopharmacological Relevance
The Panax genus, including species containing panaxydiol, is used traditionally as tonic agents and in adjuvant therapy for tumors and traumatic hemorrhagic shock. The genus contains over 760 chemical compounds, demonstrating a wide range of biological activities (Liu et al., 2020).
Apoptosis Induction and ROS Generation
Panaxydol induces apoptosis in cancer cells through an increase in intracellular calcium levels, activation of JNK and p38 MAPK, and ROS generation by NADPH oxidase and mitochondria (Kim et al., 2011).
Eigenschaften
Produktname |
(3S,10S)-panaxydiol |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
(3S,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17-/m0/s1 |
InChI-Schlüssel |
DSVMWGREWREVQQ-LHGWUTHLSA-N |
Isomerische SMILES |
CCCCCCC[C@@H](/C=C/C#CC#C[C@H](C=C)O)O |
SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Kanonische SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Synonyme |
1,8-HDDDD 1,8-heptadecadiene-4,6-diyne-3,10-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




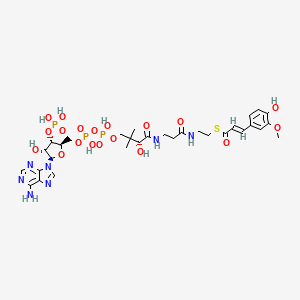
![(1S,4R,4aS,8aR,17aS)-13-amino-12-(butan-2-yl)-10-chloro-1,15,16-trihydroxy-4-methoxy-4a,8a,13,17a-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(4H,9H)-dione](/img/structure/B1248348.png)
![Oxazolo[4,5-b]pyridine](/img/structure/B1248351.png)
![(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1248352.png)
